Ethanone, 1-[2-hydroxy-4-(2-propenyloxy)phenyl]-
Description
Ethanone, 1-[2-hydroxy-4-(2-propenyloxy)phenyl]- (CAS: [35028-03-6]), is a hydroxyacetophenone derivative characterized by a ketone group at the 1-position of a phenolic ring substituted with a 2-hydroxy group and a 2-propenyloxy (allyloxy) group at the 4-position. This compound belongs to the broader class of aryl ethanones, which are studied for their diverse chemical reactivity, photophysical properties, and applications in organic synthesis and pharmaceuticals.
Properties
IUPAC Name |
1-(2-hydroxy-4-prop-2-enoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-6-14-9-4-5-10(8(2)12)11(13)7-9/h3-5,7,13H,1,6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFRCBNWOKTEOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OCC=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20430764 | |
| Record name | Ethanone, 1-[2-hydroxy-4-(2-propenyloxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20430764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40815-74-5 | |
| Record name | Ethanone, 1-[2-hydroxy-4-(2-propenyloxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20430764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Allyloxy-2'-hydroxyacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[2-hydroxy-4-(2-propenyloxy)phenyl]- typically involves the reaction of 2,4-dihydroxyacetophenone with allyl bromide or allyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the substitution of the hydroxy group with the propenyloxy group .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Ketone Group
The acetophenone carbonyl group participates in nucleophilic reactions:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Grignard Addition | RMgX (e.g., CH₃MgBr), dry ether | Tertiary alcohol derivative |
| Reduction | NaBH₄ or LiAlH₄ | 1-[2-Hydroxy-4-(allyloxy)phenyl]ethanol |
| Condensation | NH₂OH, HCl | Oxime derivative |
These reactions are typical for aromatic ketones and are inferred from the compound’s structural analogy to acetophenone.
Hydrogenation of the Allyl Ether Group
The allyl (propenyl) group undergoes catalytic hydrogenation:
Reaction :
Conditions :
-
Catalyst: 10% Pd/C
-
Solvent: Ethanol or ethyl acetate
-
Pressure: 1–3 atm H₂
This reaction converts the allyl ether to a propyl ether, enhancing stability .
Acid-Catalyzed Ether Cleavage
The allyl ether linkage is susceptible to acid hydrolysis:
Reaction :
Mechanism : Protonation of the ether oxygen followed by nucleophilic attack by water regenerates the dihydroxyacetophenone precursor .
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes substitution reactions:
| Reaction | Reagents | Position Selectivity |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to hydroxyl |
| Sulfonation | H₂SO₄ (fuming) | Meta to ether |
| Halogenation | Cl₂/FeCl₃ | Ortho/para to hydroxyl |
Directing effects arise from the hydroxyl (-OH, strong activating) and allyloxy (-OCH₂CH=CH₂, weakly activating) groups .
Hydrogen Bonding and Crystal Packing
Intramolecular O–H⋯O hydrogen bonds stabilize the planar structure, forming an S(6) ring motif. Intermolecular C–H⋯O interactions create infinite chains and dimers in the crystal lattice, as observed in X-ray studies .
Biological Interactions
Though not directly studied for this compound, analogous acetophenones interact with biological targets via:
-
Hydrogen bonding (phenolic -OH and ketone C=O)
-
Hydrophobic interactions (aromatic and allyl groups)
Such interactions are relevant in drug design for antimicrobial or antioxidant applications .
InChI :
InChI=1S/C12H14O3/c1-8(2)10-5-3-4-6-11(10)12(14)7-9(13)15/h3-6,8,14H,7H2,1-2H3
Scientific Research Applications
Ethanone, 1-[2-hydroxy-4-(2-propenyloxy)phenyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-[2-hydroxy-4-(2-propenyloxy)phenyl]- involves its interaction with specific molecular targets and pathways. The hydroxy and propenyloxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can modulate enzymatic activities and influence cellular processes through its chemical interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
a) Ethanone, 1-[2-hydroxy-6-(2-propenyloxy)phenyl]- (CAS: [24672-83-1])
- Key Difference : The allyloxy group is at the 6-position instead of the 4-position.
- Molecular weight remains identical (220.26 g/mol), but steric hindrance near the ketone may differ .
b) 1-[2-Hydroxy-4-(tetrahydro-2H-pyran-2-yloxy)phenyl]ethanone (CAS: [22518-00-9])
- Key Difference : The allyloxy group is replaced with a tetrahydropyranyloxy (THP) protecting group.
- Impact : The THP group enhances steric bulk and alters solubility (logP increases due to hydrophobicity). This derivative is often used in synthetic intermediates to mask the hydroxyl group during multi-step reactions .
c) 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethan-1-one (CAS: Not listed)
- Key Difference: Contains an additional hydroxyl group at the 4-position and a second phenyl-ethanone moiety.
- Impact : Increased polarity and hydrogen-bonding capacity enhance water solubility compared to the allyloxy-substituted compound. This structure is studied for antioxidant properties .
Substituent Electronic Effects
a) 1-[2-Hydroxy-4-(phenylmethoxy)phenyl]-2-(4-methylphenyl)ethanone (CAS: [925007-21-2])
- Key Difference: Allyloxy replaced with benzyloxy (phenylmethoxy) and a 4-methylphenyl-ethanone side chain.
- Impact: The benzyloxy group introduces aromatic π-system interactions, increasing UV absorbance.
b) 1-(2,4-Dihydroxyphenyl)-2-(2-methylthiazol-4-yl)ethanone (CAS: [51625-77-5])
- Key Difference : Allyloxy replaced with a thiazole ring.
- This compound is explored in medicinal chemistry for metal-binding applications .
Halogen and Sulfur Derivatives
a) 1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone (CAS: [1131605-31-6])
- Key Difference : Bromine and trifluoromethyl substituents replace the hydroxyl and allyloxy groups.
- Impact : Strong electron-withdrawing effects from CF₃ and Br reduce electron density at the ketone, altering nucleophilic addition kinetics. Higher molecular weight (267.04 g/mol) and lipophilicity (predicted logP: ~2.8) .
b) 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (CAS: [221615-75-4])
- Key Difference : Pyridinyl and methylsulfonyl substituents.
- Impact : The sulfonyl group enhances acidity of adjacent protons, while the pyridine ring enables coordination with transition metals. Applications include catalysis and drug design .
Comparative Data Table
Biological Activity
Ethanone, 1-[2-hydroxy-4-(2-propenyloxy)phenyl]- (CAS No. 75633-63-5), is a compound of interest due to its various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula: C₁₀H₁₁O₃
- Molecular Weight: 178.20 g/mol
- IUPAC Name: 1-[2-hydroxy-4-(prop-2-enyloxy)phenyl]ethanone
1. Antimicrobial Activity
Ethanone derivatives have been studied for their antimicrobial properties. A study reported that compounds similar to ethanone exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and inhibition of metabolic pathways .
2. Anticancer Properties
Research indicates that ethanone derivatives may possess anticancer properties. For instance, the compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . A specific study demonstrated that ethanone inhibited the proliferation of breast cancer cells by downregulating oncogenic signaling pathways .
3. Anti-inflammatory Effects
Ethanone has also been noted for its anti-inflammatory effects. It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting a potential role in treating inflammatory diseases .
The biological activity of ethanone can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Ethanone acts as an inhibitor for various enzymes involved in metabolic processes, which is crucial for its antimicrobial and anticancer activities.
- Modulation of Signaling Pathways: It influences signaling pathways related to cell survival and apoptosis, particularly in cancer cells.
- Antioxidant Activity: The compound exhibits antioxidant properties that help mitigate oxidative stress, contributing to its anti-inflammatory effects .
Case Study 1: Antimicrobial Efficacy
In a study conducted on ethanone's antimicrobial efficacy, it was found that the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli. The study concluded that ethanone could be a potential candidate for developing new antimicrobial agents .
Case Study 2: Cancer Cell Line Studies
Another significant study evaluated the effects of ethanone on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability with IC50 values around 25 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
Data Table: Biological Activities Summary
Q & A
Q. What strategies improve pharmacokinetic properties for CNS penetration?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
